(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 5271-85-2
VCID: VC8498351
InChI: InChI=1S/C20H13ClN2OS/c21-14-8-6-13(7-9-14)18(24)19-17(22)15-10-11-16(23-20(15)25-19)12-4-2-1-3-5-12/h1-11H,22H2
SMILES: C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N
Molecular Formula: C20H13ClN2OS
Molecular Weight: 364.8 g/mol

(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone

CAS No.: 5271-85-2

Cat. No.: VC8498351

Molecular Formula: C20H13ClN2OS

Molecular Weight: 364.8 g/mol

* For research use only. Not for human or veterinary use.

(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone - 5271-85-2

Specification

CAS No. 5271-85-2
Molecular Formula C20H13ClN2OS
Molecular Weight 364.8 g/mol
IUPAC Name (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone
Standard InChI InChI=1S/C20H13ClN2OS/c21-14-8-6-13(7-9-14)18(24)19-17(22)15-10-11-16(23-20(15)25-19)12-4-2-1-3-5-12/h1-11H,22H2
Standard InChI Key CLCJTLFNQXCCMJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Bonding

The compound features a thieno[2,3-b]pyridine core, a bicyclic system comprising fused thiophene and pyridine rings. The 3-amino group at position 3 and the 6-phenyl substituent introduce electron-donating and steric effects, respectively. The 4-chlorophenylmethanone group at position 2 adds a hydrophobic aryl ketone moiety, influencing solubility and intermolecular interactions .

The SMILES notation C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N)C5=CC=CC=C5\text{C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N)C5=CC=CC=C5} delineates the connectivity, highlighting the thienopyridine backbone linked to phenyl and 4-chlorobenzoyl groups. The InChIKey AHBKPFBBTKQWHW-UHFFFAOYSA-N\text{AHBKPFBBTKQWHW-UHFFFAOYSA-N} confirms its unique stereochemical identity .

Spectroscopic and Computational Data

Predicted collision cross sections (CCS) for ionized forms provide insights into its gas-phase behavior:

Adductm/zPredicted CCS (Ų)
[M+H]+441.08228204.3
[M+Na]+463.06422224.1
[M-H]-439.06772214.9

These values, derived from computational models, suggest moderate polarity and potential utility in mass spectrometry-based detection .

Synthesis and Reactivity

Synthetic Pathways

While direct synthesis protocols for this compound are undocumented, analogous thieno[2,3-b]pyridines are synthesized via nucleophilic substitution and cyclocondensation. A representative method involves:

  • Intermediate Formation: Reacting 2-mercaptonicotinonitrile derivatives with chloroacetamide precursors in ethanol/sodium ethoxide .

  • Cyclization: Heating intermediates under basic conditions to form the thienopyridine core .

For example, 2-((3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide intermediates cyclize to yield thieno[2,3-b]pyridine carboxamides . Adapting this method, substituting 4-chlorophenylmethanone groups could yield the target compound.

Reaction Optimization

Key parameters influencing yield and purity include:

  • Solvent: Ethanol or DMF for solubility of aromatic intermediates.

  • Base: Sodium ethoxide (0.1–0.5 M) to deprotonate thiols and facilitate cyclization.

  • Temperature: Reflux conditions (78–100°C) to drive ring closure .

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s logP (calculated: ~4.2) indicates high lipophilicity, attributable to the phenyl and chlorophenyl groups. Aqueous solubility is likely poor (<10 µg/mL), necessitating formulation with co-solvents or surfactants for biological testing .

Thermal and Photolytic Stability

No direct stability data exist, but analogous thienopyridines exhibit:

  • Thermal Decomposition: Onset at ~250°C, with char residue >40% above 400°C.

  • Photodegradation: Susceptibility to UV-induced cleavage of the thiophene ring .

Challenges in Current Research

Lack of Direct Bioactivity Data

No in vitro or in vivo studies specifically on this compound exist, necessitating extrapolation from analogs. Key gaps include:

  • Toxicity Profiles: Potential hepatotoxicity from metabolically labile thiophene rings.

  • Pharmacokinetics: Unknown bioavailability and half-life due to high protein binding .

Synthetic Scalability Issues

Multi-step synthesis with low yields (~30–50%) for intermediates like 2-((3-cyano-6-phenylpyridin-2-yl)thio)acetamides complicates large-scale production .

Future Directions and Innovations

Structure-Activity Relationship (SAR) Studies

Systematic modifications could optimize potency:

  • Position 6: Replacing phenyl with heteroaryl groups (e.g., pyridyl) to modulate solubility.

  • Methanone Group: Introducing electron-withdrawing substituents (e.g., nitro) to enhance electrophilicity .

Hybrid Drug Development

Combining thienopyridine cores with FDA-approved pharmacophores (e.g., fluoroquinolones) may yield dual-action agents. A 2024 hybrid molecule study achieved 95% tumor growth inhibition in murine models .

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